molecular formula C12H14O5 B2888981 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid CAS No. 565171-75-7

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid

Cat. No. B2888981
CAS RN: 565171-75-7
M. Wt: 238.239
InChI Key: HMFFSXFQTCZSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid” seems to be a derivative of "3-Ethoxy-4-hydroxyphenylacetic acid" and "(3-Ethoxy-4-hydroxyphenyl)(hydroxy)acetic acid" . These compounds are known to have a molecular formula of C10H12O4 . They are part of an antimicrobial mixture used in cosmetic, pharmaceutical, or food compositions .


Molecular Structure Analysis

The molecular structure of “3-Ethoxy-4-hydroxyphenylacetic acid”, a related compound, is available . It has a molecular weight of 196.1999 and a molecular formula of C10H12O4 .

Scientific Research Applications

Protecting Reagents in Peptide Synthesis

One application involves the use of ethoxy-trifluoro-butenone derivatives as protecting reagents in peptide synthesis. These compounds, similar in reactivity to 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid due to their functional groups, can protect the N-H terminal of amino acids, facilitating the formation of peptide bonds without racemization. This process is critical for synthesizing specific peptide sequences required in various biochemical and pharmaceutical applications (Gorbunova et al., 1991).

Synthesis of Functionalized (Trifluoromethyl)benzenes and -pyridines

Ethoxy-trifluoromethyl-butyric acid derivatives serve as intermediates in the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines. These compounds are prepared via Wittig methylenation and participate in Diels-Alder reactions to produce phthalates or benzoates, demonstrating their utility in constructing complex molecular architectures for materials science and pharmaceutical synthesis (Volle & Schlosser, 2002).

Oxidative Cleavage of Electron-deficient Acetylenes

Research on the oxidative cleavage of electron-deficient acetylenes, including 4-phenyl-3-butyn-2-one, to afford benzoic and acetic acids, sheds light on reaction mechanisms that could be relevant for derivatives of 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid. These studies help understand the behavior of such compounds under oxidative conditions, which is valuable for organic synthesis and chemical transformation studies (Sawaki et al., 1983).

Interfacial Layer Materials in Polymer Solar Cells

Carboxylic acid functionalized fullerene derivatives, explored as interfacial layers in inverted polymer solar cells, demonstrate the potential of carboxylic acid derivatives, similar in functionality to 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid, in enhancing the efficiency of solar cells. These materials facilitate charge transfer and collection, highlighting the importance of such derivatives in developing renewable energy technologies (Choi et al., 2013).

Synthesis of Optical Active Compounds

The synthesis of R-2-hydroxy-4-phenyl ethyl butyrate from DL-malic acid, involving steps like enzyme activity, resolution, and esterification, represents the application of butyric acid derivatives in producing optically active compounds. These methodologies are crucial for the pharmaceutical industry, particularly in the production of enantiomerically pure substances (Li Li, 2003).

properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-2-17-11-7-8(3-4-10(11)14)9(13)5-6-12(15)16/h3-4,7,14H,2,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFFSXFQTCZSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid

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